molecular formula C9H6N2OS B012975 [1,3]Thiazolo[3,2-a]benzimidazol-6-ol CAS No. 103029-73-8

[1,3]Thiazolo[3,2-a]benzimidazol-6-ol

Cat. No. B012975
M. Wt: 190.22 g/mol
InChI Key: CFOYBMZNEPCRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3]Thiazolo[3,2-a]benzimidazol-6-ol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound belongs to the family of benzimidazole derivatives and has a thiazole ring fused to it. The unique structural features of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol make it an interesting molecule for drug development.

Mechanism Of Action

The mechanism of action of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities by interacting with various cellular targets, including enzymes and receptors. For example, [1,3]Thiazolo[3,2-a]benzimidazol-6-ol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol have been extensively studied. This compound has been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, [1,3]Thiazolo[3,2-a]benzimidazol-6-ol has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

The advantages of using [1,3]Thiazolo[3,2-a]benzimidazol-6-ol in lab experiments include its diverse pharmacological activities, its unique structural features, and its relatively easy synthesis. However, there are some limitations to using this compound in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on [1,3]Thiazolo[3,2-a]benzimidazol-6-ol. One potential area of research is the development of novel derivatives of this compound with improved pharmacological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol and its potential therapeutic applications. Another area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Finally, it would be interesting to investigate the potential use of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol involves the condensation of 2-aminobenzimidazole with thioamide followed by cyclization with an oxidant. The synthesis of this compound has been reported in several research articles, and various modifications have been made to optimize the yield and purity.

Scientific Research Applications

[1,3]Thiazolo[3,2-a]benzimidazol-6-ol has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities. Several studies have shown that this compound has a significant inhibitory effect on cancer cell proliferation and induces apoptosis in cancer cells. Additionally, [1,3]Thiazolo[3,2-a]benzimidazol-6-ol has been shown to have potent antibacterial and antifungal activities.

properties

CAS RN

103029-73-8

Product Name

[1,3]Thiazolo[3,2-a]benzimidazol-6-ol

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

[1,3]thiazolo[3,2-a]benzimidazol-7-ol

InChI

InChI=1S/C9H6N2OS/c12-6-1-2-7-8(5-6)11-3-4-13-9(11)10-7/h1-5,12H

InChI Key

CFOYBMZNEPCRQX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)N3C=CSC3=N2

Canonical SMILES

C1=CC2=C(C=C1O)N3C=CSC3=N2

synonyms

Thiazolo[3,2-a]benzimidazol-6-ol (6CI,9CI)

Origin of Product

United States

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